3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide
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Overview
Description
3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidoindole core, which is a fused bicyclic system, and a phenethylpropanamide moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrimidoindole core through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities. It has been investigated for its ability to modulate specific biological pathways and targets.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are pyrimidine-based drugs with notable therapeutic applications.
Uniqueness
3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide is unique due to its fused pyrimidoindole structure, which combines the properties of both indole and pyrimidine derivatives. This structural complexity contributes to its diverse biological activities and potential as a multifunctional therapeutic agent.
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-18(22-12-10-15-6-2-1-3-7-15)11-13-25-14-23-19-16-8-4-5-9-17(16)24-20(19)21(25)27/h1-9,14,24H,10-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQRKKQZFONQEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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